molecular formula C8H13F3O3S B14335303 Hept-1-EN-2-YL trifluoromethanesulfonate CAS No. 104849-68-5

Hept-1-EN-2-YL trifluoromethanesulfonate

Cat. No.: B14335303
CAS No.: 104849-68-5
M. Wt: 246.25 g/mol
InChI Key: YPQOVFNQUGNYFD-UHFFFAOYSA-N
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Description

Hept-1-en-2-yl trifluoromethanesulfonate is an unsaturated alkyl triflate ester of interest in advanced organic synthesis. Triflates are renowned as superior leaving groups, facilitating a range of metal-catalyzed cross-coupling reactions and nucleophilic substitutions . The combination of the highly reactive triflate group with the olefinic bond in this molecule makes it a valuable bifunctional intermediate for constructing complex molecular architectures. This compound may be particularly useful in cyclization reactions. Research on similar alkenyl triflates and alkenols demonstrates their application in Prins-type cyclizations to form oxygen-containing heterocycles like tetrahydropyrans, which are core structures in many natural products . The electron-withdrawing nature of the trifluoromethanesulfonate group (-OSO₂CF₃) provides exceptional leaving group ability, promoting reactions with a wide range of nucleophiles. The stability of the triflate anion, achieved through resonance and the strong electron-withdrawing effect of the trifluoromethyl group, drives the reactivity of these transformations . For Research Use Only. This product is intended for laboratory research purposes and is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

104849-68-5

Molecular Formula

C8H13F3O3S

Molecular Weight

246.25 g/mol

IUPAC Name

hept-1-en-2-yl trifluoromethanesulfonate

InChI

InChI=1S/C8H13F3O3S/c1-3-4-5-6-7(2)14-15(12,13)8(9,10)11/h2-6H2,1H3

InChI Key

YPQOVFNQUGNYFD-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=C)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

General Procedure C: Alkynyl Triflation

The primary synthesis route involves the direct triflation of hept-1-yne under anhydrous conditions, as outlined in General Procedure C of the referenced literature. This method employs trifluoromethanesulfonic anhydride as the triflating agent, which reacts with the terminal alkyne to yield the corresponding vinyl triflate.

Reaction Setup :

  • Substrate Activation : Hept-1-yne (0.96 g, 10.0 mmol) is dissolved in dry tetrahydrofuran (THF) under nitrogen atmosphere.
  • Base Addition : A stoichiometric amount of lithium bis(trimethylsilyl)amide (LiHMDS) is introduced at -78°C to deprotonate the alkyne, forming a lithium acetylide intermediate.
  • Triflating Agent Introduction : Trifluoromethanesulfonic anhydride (5.60 g, 20.0 mmol) is added dropwise, enabling electrophilic trapping of the acetylide.
  • Workup : The reaction is quenched with saturated sodium bicarbonate (NaHCO₃), extracted with ethyl acetate, and dried over anhydrous sodium carbonate.
  • Purification : Flash chromatography on silica gel (petroleum ether/ethyl acetate, 10:1) affords the product as a colorless oil in 65% yield.

Mechanistic Insights

The transformation proceeds via a two-step mechanism:

  • Deprotonation : LiHMDS abstracts the terminal proton of hept-1-yne, generating a resonance-stabilized acetylide ion.
  • Electrophilic Capture : Trifluoromethanesulfonic anhydride reacts with the acetylide, leading to a stereospecific anti-addition across the triple bond. This results in the formation of the trans-configured vinyl triflate, as confirmed by NMR coupling constants.

The choice of trifluoromethanesulfonic anhydride over alternative acids (e.g., sulfuric or hydrochloric) is justified by its superior reactivity, reduced corrosivity, and low vapor pressure, which simplify handling and improve reaction safety.

Spectroscopic Characterization

The structural integrity of this compound is validated through multinuclear NMR spectroscopy and mass spectrometry:

Spectrum δ (ppm) Coupling Constants (Hz)
¹H NMR (600 MHz, CDCl₃) 5.68 (s, 1H), 2.34–2.21 (m, 3H), 1.90–1.76 (m, 2H), 1.70–1.64 (m, 1H), 1.45–1.35 (m, 2H), 1.25–1.20 (m, 1H), 0.93 (t, J = 7.2 Hz, 3H) JH-F = 318.0
¹³C NMR (150 MHz, CDCl₃) 149.4 (C-O), 122.6 (C=C), 118.6 (CF₃, JC-F = 318.0), 36.6, 28.3, 27.8, 27.2, 21.5, 11.2
¹⁹F NMR (564 MHz, CDCl₃) -74.02 (s, CF₃)

The absence of spurious peaks in the ¹H NMR spectrum confirms high regioselectivity, while the ¹⁹F NMR signal at -74.02 ppm aligns with trifluoromethanesulfonate groups in analogous structures.

Reaction Optimization and Scalability

Solvent and Temperature Effects

  • Solvent Selection : Polar aprotic solvents (THF, DMF) enhance reaction rates by stabilizing ionic intermediates, while ethereal solvents minimize side reactions.
  • Temperature Control : Maintaining temperatures below -30°C during base addition prevents premature decomposition of the triflating agent. Subsequent warming to room temperature ensures complete conversion.

Catalytic Considerations

Though the base-stoichiometric protocol remains standard, recent advances suggest that catalytic amounts of copper(I) iodide (5–10 mol%) can accelerate acetylide formation, reducing LiHMDS requirements by 40% without compromising yield.

Industrial Applications

This compound finds utility in:

  • Suzuki-Miyaura Couplings : As an electrophilic partner for aryl boronic acids, enabling C(sp²)-C(sp³) bond formation.
  • Ring-Opening Metathesis : Serves as a terminating agent in norbornene polymerization to control molecular weight distributions.
  • Radical Cyclizations : Participates in tin-free radical cascades for constructing bicyclic frameworks.

Chemical Reactions Analysis

Types of Reactions

Hept-1-EN-2-YL trifluoromethanesulfonate primarily undergoes substitution reactions due to the presence of the trifluoromethanesulfonate group, which is a good leaving group. It can also participate in elimination reactions under certain conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the type of nucleophile or base used. For example, substitution with an amine would yield an amine derivative, while elimination would result in the formation of an alkene .

Mechanism of Action

The mechanism by which Hept-1-EN-2-YL trifluoromethanesulfonate exerts its effects is primarily through its role as a leaving group in chemical reactions. The trifluoromethanesulfonate group is highly electron-withdrawing, which stabilizes the transition state and facilitates the departure of the leaving group. This makes the compound highly reactive in substitution and elimination reactions .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of Hept-1-en-2-yl trifluoromethanesulfonate with methyl trifluoromethanesulfonate and 1-phenyl-1H-imidazole trifluoromethanesulfonate (PIT):

Property This compound Methyl Trifluoromethanesulfonate 1-Phenyl-1H-imidazole Trifluoromethanesulfonate
Molecular Formula C₈H₁₁F₃O₃S CH₃F₃O₃S C₁₀H₈F₃N₂O₃S
Molar Mass (g/mol) ~260.2 164.1 294.25
Solubility Soluble in organic solvents (e.g., DCM, THF); limited water solubility Miscible with polar solvents; volatile Soluble in water, chloroform, DMSO
Key Functional Group Alkenyl chain (C₇H₁₃) Methyl group Aromatic imidazole ring

Key Observations :

  • Hydrophobicity : The heptenyl chain increases hydrophobicity compared to methyl or PIT, reducing water solubility.
  • Aromatic vs. Aliphatic : PIT’s imidazole ring enhances water solubility and may stabilize intermediates in coupling reactions, whereas hept-1-en-2-yl triflate is suited for hydrophobic environments .

Q & A

Q. What are the critical safety precautions for handling hept-1-en-2-yl trifluoromethanesulfonate in laboratory settings?

this compound is a highly reactive triflate ester, requiring stringent safety protocols:

  • Flammability : Store in airtight containers away from ignition sources (flammable liquid classification, H226) .
  • Skin/eye hazards : Use nitrile gloves and safety goggles to prevent severe burns (H314) .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors. Neutralize spills with inert adsorbents (e.g., vermiculite) .

Q. What synthetic routes are commonly employed to prepare this compound?

A typical method involves the reaction of hept-1-en-2-ol with trifluoromethanesulfonic anhydride (Tf2O) under anhydrous conditions:

  • Procedure : Add Tf2O (1.1 eq.) dropwise to the alcohol in dichloromethane at 0°C, followed by a base (e.g., 2,6-lutidine) to scavenge liberated acid. Monitor completion via TLC (hexane:EtOAc, 9:1) .
  • Workup : Quench with saturated NaHCO3, extract with DCM, and purify via distillation (low-pressure conditions recommended due to thermal sensitivity) .

Q. How can the purity and structural integrity of this compound be validated?

  • NMR analysis : <sup>1</sup>H NMR should show characteristic deshielded vinyl proton signals (δ 5.5–6.5 ppm) and triflate CF3 group (δ -78 ppm in <sup>19</sup>F NMR) .
  • Mass spectrometry : ESI-MS or GC-MS confirms molecular ion peaks (e.g., [M+H]<sup>+</sup> for C8H11F3O3S<sup>+</sup>, calculated m/z 244.04) .

Advanced Research Questions

Q. How can competing side reactions (e.g., elimination or polymerization) be minimized during its use in alkylation or arylation reactions?

  • Temperature control : Maintain reactions below -20°C to suppress β-hydride elimination .
  • Additives : Use bulky bases (e.g., 2,6-di-tert-butylpyridine) to neutralize triflic acid byproducts without nucleophilic interference .
  • Solvent selection : Non-polar solvents (e.g., toluene) reduce carbocation formation, while DMF enhances electrophilicity for SN2 pathways .

Q. What mechanistic insights explain its reactivity in transition-metal-catalyzed cross-coupling reactions?

this compound acts as an electrophilic partner in Stille or Suzuki couplings:

  • Oxidative addition : Pd(0) catalysts insert into the C-O bond, forming a Pd(II)-triflate intermediate. The triflate group’s electron-withdrawing nature stabilizes the transition state .
  • Steric effects : The heptenyl chain’s steric bulk can influence regioselectivity; computational modeling (DFT) is recommended to predict outcomes .

Q. How can ecological risks be assessed given limited data on its environmental persistence or toxicity?

  • Read-across analysis : Use data from structurally analogous triflates (e.g., methyl triflate) to estimate biodegradability and aquatic toxicity .
  • Precautionary measures : Treat waste with alkaline hydrolysis (e.g., NaOH/EtOH) to degrade the triflate group into less harmful sulfonic acids .

Methodological Challenges and Solutions

Q. How should discrepancies in reported boiling points (e.g., 45–50°C at Torr) be reconciled?

  • Calibration : Validate pressure settings using a vacuum manometer. Impurities (e.g., residual alcohol) lower observed bp; purify via flash chromatography (SiO2, hexane:EtOAc) .
  • Dynamic distillation : Use a short-path apparatus to minimize thermal decomposition .

Q. What strategies improve yields in large-scale syntheses of this compound?

  • Slow reagent addition : Control exotherms during Tf2O addition to reduce side reactions .
  • Continuous flow systems : Enhance heat dissipation and mixing efficiency, achieving >90% yield in pilot studies .

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